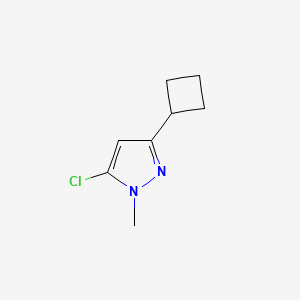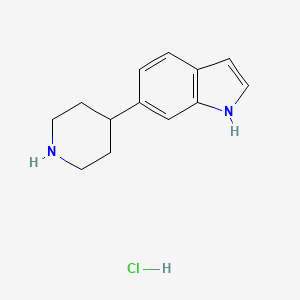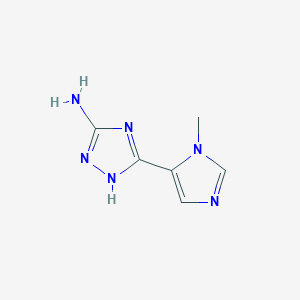![molecular formula C9H16O2 B13682036 2-Methyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13682036.png)
2-Methyl-5-oxaspiro[3.5]nonan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-oxaspiro[35]nonan-8-ol is a chemical compound with the molecular formula C9H16O2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxaspiro[3.5]nonan-8-ol typically involves the formation of the spiro ring system followed by the introduction of the hydroxyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring. The hydroxyl group can then be introduced through oxidation or other functional group transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, as well as the use of cost-effective reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-oxaspiro[3.5]nonan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-oxaspiro[3.5]nonan-8-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-oxaspiro[3.5]nonan-8-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxaspiro[3.5]nonan-8-ol: A similar spiro compound with a different substitution pattern.
5-Oxaspiro[3.5]nonan-8-ylmethanol: Another related compound with a hydroxyl group attached to a different carbon atom.
Uniqueness
2-Methyl-5-oxaspiro[3.5]nonan-8-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-methyl-5-oxaspiro[3.5]nonan-8-ol |
InChI |
InChI=1S/C9H16O2/c1-7-4-9(5-7)6-8(10)2-3-11-9/h7-8,10H,2-6H2,1H3 |
InChI-Schlüssel |
ULMPRJKNMONXCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(C1)CC(CCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13681969.png)


![5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13681978.png)




![6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682022.png)
![Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate](/img/structure/B13682054.png)

